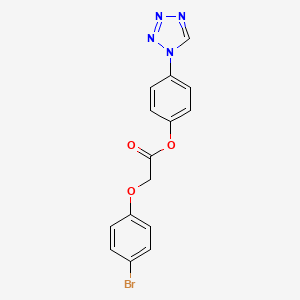
4-(1H-tetrazol-1-yl)phenyl (4-bromophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is a compound that combines a tetrazole ring with a bromophenoxy acetate moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate typically involves the formation of the tetrazole ring followed by the esterification with 4-bromophenoxyacetic acid. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts . The resulting tetrazole is then esterified with 4-bromophenoxyacetic acid under acidic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its reactivity.
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted phenoxyacetate derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3,4-Tetrazol-5-yl)benzaldehyde: Another tetrazole derivative with different functional groups.
1-(2,4-Dihydroxybenzothioyl)-1H-tetrazoles: Compounds with similar tetrazole rings but different substituents.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)acetate is unique due to its combination of a tetrazole ring and a bromophenoxy acetate moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H11BrN4O3 |
|---|---|
Poids moléculaire |
375.18 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C15H11BrN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
Clé InChI |
OTFMFINYUFQQBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11325873.png)
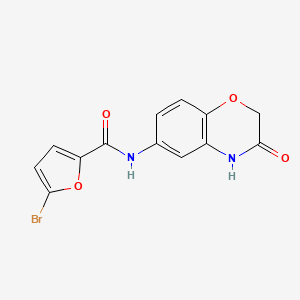
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325881.png)
![1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325883.png)

![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325905.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325909.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)
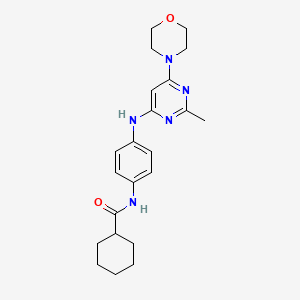
![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325913.png)
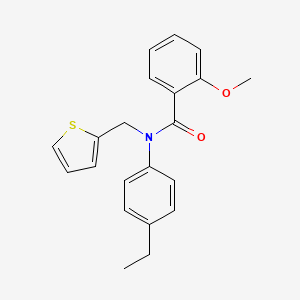
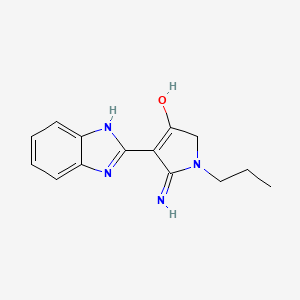
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
